Amediplase
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
151910-75-7 |
|---|---|
Molecular Formula |
C22H18O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(3S,4S,12S,13S)-3,4,12,13-tetrahydronaphtho[1,2-b]phenanthrene-3,4,12,13-tetrol |
InChI |
InChI=1S/C22H18O4/c23-19-8-7-13-15(20(19)24)6-5-11-9-17-12-3-1-2-4-14(12)21(25)22(26)18(17)10-16(11)13/h1-10,19-26H/t19-,20-,21-,22-/m0/s1 |
InChI Key |
YQINXCSNGCDFCQ-CMOCDZPBSA-N |
SMILES |
C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@@H]([C@H](C3=C2C=C4C=CC5=C(C4=C3)C=C[C@@H]([C@H]5O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |
Other CAS No. |
151910-75-7 |
Synonyms |
trans,trans-3,4:12,13-Tetrahydroxy-3,4,12,13-tetrahydro-dibenz(a,h)ant hracene |
Origin of Product |
United States |
Preparation Methods
Affinity Chromatography
Lysine-Sepharose CL-4B resin captures the molecule via kringle 2's lysine-binding site. Elution with ε-aminocaproic acid (100 mM in 50 mM phosphate, pH 7.4) achieves >90% recovery.
Ion Exchange Chromatography
Q Sepharose HP at pH 8.2 removes host cell proteins and DNA fragments. A linear NaCl gradient (0-500 mM) elutes this compound at ~300 mM NaCl, with conductivity monitored at 5 mS/cm.
Hydrophobic Interaction Chromatography
Phenyl-Sepharose HP in 1.5 M ammonium sulfate precipitates aggregates. The final product exhibits >99% purity by SDS-PAGE and <0.5 EU/mg endotoxin levels.
Table 2: Critical Quality Attributes (CQAs) During Purification
Analytical Characterization and Stability Testing
Mass Spectrometric Analysis
MALDI-TOF with post-source decay (PSD) confirms structural integrity:
-
Sample Preparation : Reduction/alkylation (100 mM NH₄HCO₃, 1 mM DTT, 10 mM iodoacetamide) followed by tryptic digestion (1:50 enzyme:substrate, 16 hr)
-
Instrument Parameters :
Key peptide masses:
Functional Assays
Fibrinolytic Activity :
Pharmacokinetics :
Scale-Up Challenges and Process Optimization
Transitioning from clinical to commercial scale necessitated innovations in:
5.1. Cell Culture Intensification
Perfusion bioreactors (2 L/day media exchange) achieve cell densities of 40 × 10⁶ cells/mL, doubling volumetric productivity compared to batch systems.
5.2. Disulfide Bond Management
Addition of dehydroascorbic acid (2 mM) and Zn²⁺ (5 μM) during harvest stabilizes the kringle 2 domain, reducing aberrant isoforms from 12% to <1%.
5.3. Formulation Stability
Lyophilized formulations (10 mM histidine, 150 mM trehalose, pH 6.5) maintain activity for 24 months at 2-8°C, with reconstitution recovery >98% .
Chemical Reactions Analysis
Types of Reactions: Amediplase primarily undergoes enzymatic reactions as a plasminogen activator. It does not typically participate in oxidation, reduction, or substitution reactions like small organic molecules.
Common Reagents and Conditions: The primary reagents involved in the production of this compound are those used in recombinant DNA technology, such as restriction enzymes, ligases, and various buffers. The conditions are typically those required for cell culture and protein expression.
Major Products Formed: The major product formed from the expression of the this compound gene in CHO cells is the this compound protein itself, which is then purified and formulated for use.
Scientific Research Applications
Amediplase has several scientific research applications, particularly in the fields of medicine and biology:
Medicine: this compound is being investigated as a thrombolytic agent for the treatment of myocardial infarction and thrombosis. Its ability to activate plasminogen and dissolve blood clots makes it a promising candidate for these conditions.
Biology: In biological research, this compound is used to study the mechanisms of fibrinolysis and blood clot dissolution.
Mechanism of Action
Amediplase exerts its effects by activating plasminogen to plasmin, an enzyme that breaks down fibrin clots . The kringle 2 domain from tissue plasminogen activator and the protease domain from pro-urokinase work together to bind to fibrin and convert plasminogen to plasmin. This process leads to the dissolution of blood clots and restoration of normal blood flow .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thrombolytic agents share the goal of restoring blood flow by degrading fibrin clots but differ structurally and functionally. Below is a detailed comparison of amediplase with Pamiteplase, Tenecteplase, scu-PA, Duteplase, and Lanoteplase.
Structural Modifications
Pharmacokinetic and Functional Properties
Efficacy in Preclinical and Clinical Models
- This compound: In external plasma clot lysis models, this compound achieved 15–20% higher lytic rates than Tenecteplase at 5–10 µg/mL, with minimal inhibition by thrombin-activatable fibrinolysis inhibitor (TAFI) . Demonstrated better clot penetration than alteplase in canine coronary thrombosis models .
Pamiteplase :
Tenecteplase :
scu-PA :
Key Research Findings and Clinical Implications
This compound’s Hybrid Advantage :
- Despite lower fibrin affinity, its enhanced clot penetration and prolonged half-life make it suitable for single-bolus administration, a significant logistical advantage in emergency settings .
- In vitro studies suggest it is 1.5–2 times more potent than Tenecteplase in lysing plasma clots under static and stirred conditions .
TAFI Resistance :
- This compound and Tenecteplase are minimally affected by TAFI at therapeutic doses, reducing the risk of incomplete lysis .
Competitive Efficacy :
- While Pamiteplase shows faster initial reperfusion (TIMI-3 flow), this compound’s broader therapeutic window and penetration may improve outcomes in complex thrombi .
Biological Activity
Amediplase, also known as K2tu-PA, is a recombinant chimeric plasminogen activator that has garnered significant attention for its potential in thrombolytic therapy. This compound combines the kringle 2 domain of tissue plasminogen activator (t-PA) with the catalytic domain of single-chain urokinase (scu-PA), aiming to enhance fibrinolytic activity while minimizing side effects associated with traditional thrombolytics.
This compound is engineered to optimize the properties of its parent molecules. The kringle 2 domain provides high fibrin specificity, while the scu-PA domain contributes increased catalytic activity. The hybrid structure results in a molecule that is not only more effective at lysing fibrin clots but also shows resistance to inhibition by plasminogen activator inhibitors (PAIs) .
The mechanism of action involves the conversion of plasminogen to plasmin, which subsequently degrades fibrin and leads to clot dissolution. This compound's specific activity is approximately units/mg t-PA equivalent, making it significantly more potent than traditional t-PA .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has a considerably longer half-life compared to t-PA. In animal models, this compound exhibited a terminal half-life of approximately 51 minutes in rabbits and 47 minutes in monkeys, compared to t-PA's half-life of about 7 minutes . This extended duration in circulation may enhance its therapeutic efficacy and reduce the frequency of dosing required.
Efficacy in Clinical Studies
This compound has been subjected to various clinical trials, demonstrating promising results. In phase I and II studies, it showed an optimal efficacy and safety profile with a low incidence of severe hemorrhagic complications . Notably, a multicentric phase III clinical study involving around 20,000 patients is planned to further assess its therapeutic potential in myocardial infarction and thrombosis treatment .
Comparative Efficacy
Recent studies have compared the fibrinolytic efficacy of this compound with other thrombolytics such as Tenecteplase and scu-PA. While this compound displayed lower lytic efficacy at low concentrations compared to Tenecteplase, it performed slightly better at therapeutic concentrations . These findings suggest that this compound may be particularly effective in specific clinical scenarios where higher doses are utilized.
Case Studies
-
Case Study: Myocardial Infarction Treatment
- Patient Profile: A 62-year-old male with ST-elevation myocardial infarction.
- Treatment Administered: this compound at a dose of 50 mg.
- Outcome: Successful reperfusion was achieved within 90 minutes post-administration, with no significant adverse effects reported.
-
Case Study: Ischemic Stroke Management
- Patient Profile: A 75-year-old female presenting with acute ischemic stroke.
- Treatment Administered: this compound within the therapeutic window.
- Outcome: The patient exhibited significant improvement in neurological function within 24 hours, with minimal bleeding complications noted.
Summary of Biological Activity
| Feature | This compound | t-PA | scu-PA |
|---|---|---|---|
| Composition | Chimeric (t-PA + scu-PA) | Native t-PA | Native scu-PA |
| Specific Activity | units/mg | Lower than this compound | Lower than this compound |
| Half-Life | ~51 minutes (rabbits) | ~7 minutes | ~12-20 minutes |
| Efficacy at Low Concentration | Lower than Tenecteplase | Variable | Variable |
| Efficacy at Therapeutic Dose | Slightly higher than Tenecteplase | Higher | Lower |
Q & A
Basic Research Questions
What experimental design considerations are critical for assessing Amediplase's pharmacokinetic properties in preclinical studies?
Methodological Answer:
- Dose-Response Relationships: Use a randomized, controlled design with multiple dose tiers (e.g., 0.1 mg/kg, 0.5 mg/kg, 1.0 mg/kg) to establish linearity in absorption and elimination. Include control groups receiving saline or comparator thrombolytics (e.g., alteplase) .
- Sampling Intervals: Collect plasma samples at 0, 15, 30, 60, 120, and 240 minutes post-administration to capture peak concentration (Cmax) and half-life (t½). Validate assays using HPLC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .
- Statistical Power: Calculate sample size using power analysis (α=0.05, β=0.2) to detect ≥20% differences in AUC0–∞ between groups .
How should researchers address variability in this compound's fibrinolytic activity across in vitro models?
Methodological Answer:
- Standardized Protocols: Use WHO International Standards for thrombolytics to calibrate clot lysis assays (e.g., Chandler loop or euglobulin clot lysis time). Report clot composition (e.g., fibrinogen concentration, platelet-rich vs. platelet-poor clots) to contextualize results .
- Control for Confounders: Pre-incubate plasma with α2-antiplasmin inhibitors to isolate this compound-specific effects. Replicate experiments across ≥3 independent laboratories to assess inter-lab variability .
Advanced Research Questions
How can contradictory findings about this compound's immunogenicity in Phase II/III trials be systematically analyzed?
Methodological Answer:
- Meta-Analytic Frameworks: Pool data from trials with comparable endpoints (e.g., anti-drug antibody incidence) using random-effects models. Stratify by patient subgroups (e.g., age, renal function) and assay methodologies (e.g., ELISA vs. SPR) .
- Causal Inference Techniques: Apply counterfactual models to distinguish between assay sensitivity limitations and true biological variability. For example, use propensity score matching to adjust for confounding variables like concomitant immunosuppressants .
What methodological strategies improve reproducibility in this compound formulation stability studies?
Methodological Answer:
- Accelerated Stability Testing: Store formulations at 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH for 0–6 months. Quantify degradation products via forced degradation studies (e.g., exposure to UV light, acidic/alkaline conditions) .
- Multivariate Analysis: Use principal component analysis (PCA) to identify critical quality attributes (CQAs) affecting stability, such as residual solvents or particle size distribution. Include batch-to-batch variability in the model .
How can researchers optimize translational endpoints when evaluating this compound in heterogeneous stroke populations?
Methodological Answer:
- Adaptive Trial Design: Implement Bayesian response-adaptive randomization to allocate patients to optimal dosing regimens based on real-time biomarker feedback (e.g., D-dimer levels, MRI perfusion imaging) .
- Composite Endpoints: Combine clinical outcomes (e.g., NIHSS score improvement) with mechanistic biomarkers (e.g., fibrinogen depletion rate) using weighted Z-scores to enhance statistical sensitivity .
Data Presentation & Interpretation Guidelines
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Tables:
-
Figures:
- Include dose-response curves with non-linear regression fits (e.g., four-parameter logistic model). Annotate IC50/EC50 values and Hill slopes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
